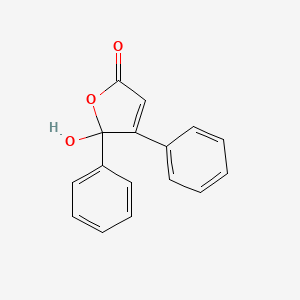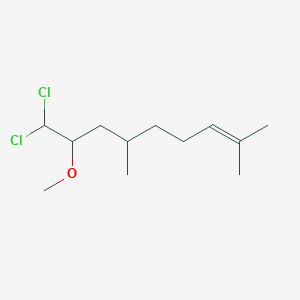
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene is an organic compound with the molecular formula C12H22Cl2O. It contains a total of 37 atoms: 22 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 2 chlorine atoms . The compound features a double bond and an ether group, making it a versatile molecule in various chemical reactions .
Preparation Methods
The synthesis of 9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene involves multiple steps. One common method includes the chlorination of a precursor compound followed by methoxylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation is achieved using methanol in the presence of a base . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of cellular pathways .
Comparison with Similar Compounds
9,9-Dichloro-8-methoxy-2,6-dimethylnon-2-ene can be compared with similar compounds such as:
6,9-Dichloro-2-methoxyacridine: This compound is used in the synthesis of various acridine derivatives and has applications in medicinal chemistry.
9-Chloroacridine: Known for its use in the synthesis of acridine-based drugs.
4-Chloro-2-iodobenzoic acid:
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
82772-43-8 |
|---|---|
Molecular Formula |
C12H22Cl2O |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
9,9-dichloro-8-methoxy-2,6-dimethylnon-2-ene |
InChI |
InChI=1S/C12H22Cl2O/c1-9(2)6-5-7-10(3)8-11(15-4)12(13)14/h6,10-12H,5,7-8H2,1-4H3 |
InChI Key |
SZSMMDAPJFWPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



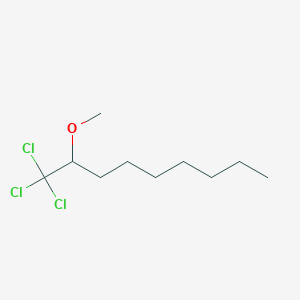
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
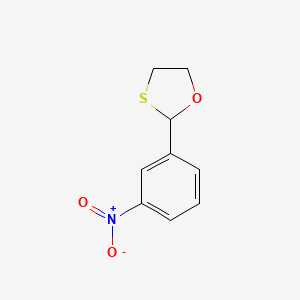
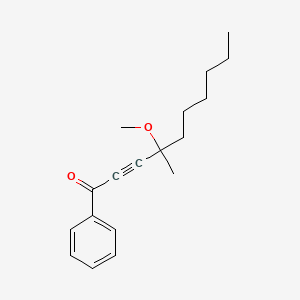
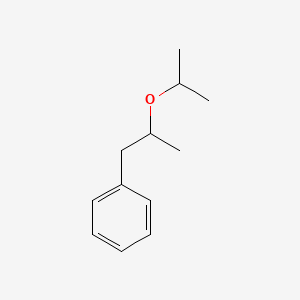
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
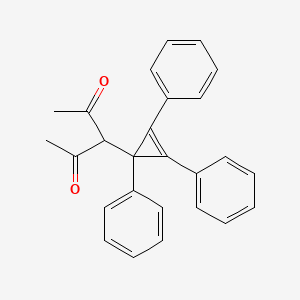
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
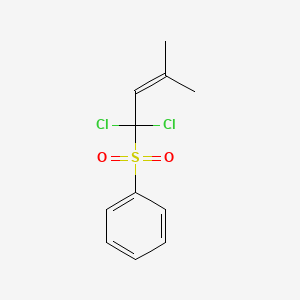
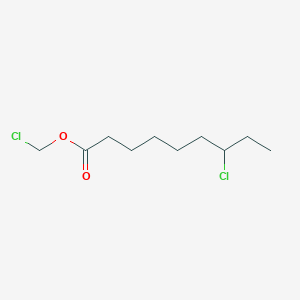
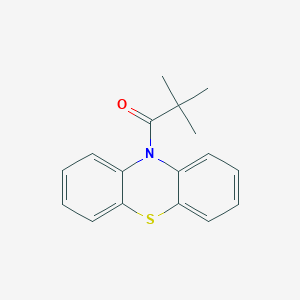
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
